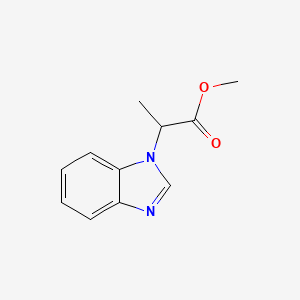
methyl 2-(1H-benzimidazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1H-benzimidazol-1-yl)propanoate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of methyl 2-(1H-benzimidazol-1-yl)propanoate is not fully understood, but studies have suggested that it may act as a DNA intercalator, leading to the inhibition of DNA replication and transcription. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
Methyl 2-(1H-benzimidazol-1-yl)propanoate has been shown to have both biochemical and physiological effects. In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and reduce tumor growth. In addition, this compound has been shown to exhibit anti-inflammatory and antioxidant activities, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl 2-(1H-benzimidazol-1-yl)propanoate in lab experiments is its versatility. This compound can be easily synthesized using different methods and can be modified to suit different applications. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of methyl 2-(1H-benzimidazol-1-yl)propanoate. One of the potential areas of research is the development of new derivatives with improved solubility and bioavailability. Another area of research is the study of the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the use of methyl 2-(1H-benzimidazol-1-yl)propanoate as a ligand in the synthesis of MOFs and its potential applications in gas storage, separation, and catalysis is an area that requires further investigation.
Métodos De Síntesis
Methyl 2-(1H-benzimidazol-1-yl)propanoate can be synthesized using different methods. One of the commonly used methods is the reaction between 1,2-diaminobenzene and methyl acrylate in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. Other methods include the reaction between 1,2-diaminobenzene and methyl propiolate, or the reaction between 1,2-diaminobenzene and methyl 2-bromo-2-methylpropanoate.
Aplicaciones Científicas De Investigación
Methyl 2-(1H-benzimidazol-1-yl)propanoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has shown promising results as an antitumor agent, with studies indicating its ability to induce apoptosis in cancer cells. In materials science, methyl 2-(1H-benzimidazol-1-yl)propanoate has been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
methyl 2-(benzimidazol-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8(11(14)15-2)13-7-12-9-5-3-4-6-10(9)13/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJCCKUNTOATDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(1H-benzimidazol-1-yl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-allyl-5-[(5-bromo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5119063.png)
![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1-propanamine](/img/structure/B5119071.png)
![ethyl 1-methyl-5-{[2-(2-quinolinylthio)butanoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B5119085.png)

![2,3-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5119096.png)


![N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5119109.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5119128.png)
![N-(2-ethoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5119139.png)
![1-(2-methoxybenzyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5119143.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-chlorobenzoate](/img/structure/B5119162.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5119165.png)